Ethyl glucuronide

Catalog No.
S1483398
CAS No.
17685-04-0
M.F
C8H14O7
M. Wt
222.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl glucuronide

CAS Number

17685-04-0

Product Name

Ethyl glucuronide

IUPAC Name

(2S,3S,4S,5R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C8H14O7

Molecular Weight

222.19 g/mol

InChI

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1

InChI Key

IWJBVMJWSPZNJH-XWBUKDKVSA-N

SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O

Synonyms

ethyl beta-D-6-glucosiduronic acid, ethyl glucuronide, ethyl-beta-D-glucopyranosiduronic acid, ethylglucuronide

Canonical SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O

Isomeric SMILES

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Monitoring Alcohol Consumption in Clinical Trials:

Researchers studying the effects of medications or interventions on alcohol use disorders often face challenges in accurately measuring participants' alcohol consumption. Self-reported data can be unreliable, and traditional methods like blood alcohol concentration (BAC) tests have a short detection window. EtG offers a more objective and longer-lasting biomarker of recent alcohol intake, allowing researchers to:

  • Assess adherence to treatment protocols: By monitoring EtG levels, researchers can determine if participants in alcohol treatment programs are abstaining from alcohol or experiencing relapses.
  • Evaluate the effectiveness of interventions: Measuring changes in EtG levels can help researchers assess the effectiveness of new medications, therapies, or behavioral interventions aimed at reducing alcohol consumption.

Studying Alcohol Use Patterns in Specific Populations:

Researchers use EtG to investigate alcohol consumption patterns in various populations, including:

  • Pregnant women: EtG testing can help identify pregnant women who may be consuming alcohol, which can be harmful to the developing fetus.
  • Adolescents and young adults: This age group is particularly vulnerable to the negative consequences of alcohol use. EtG testing can provide insights into their drinking behaviors and inform prevention strategies.
  • Individuals with alcohol use disorders: Studying EtG levels in this population can help researchers understand the underlying mechanisms of addiction and develop more effective treatment strategies.

Ethyl glucuronide is a significant non-oxidative metabolite of ethanol, formed in the human body through the process of glucuronidation following alcohol consumption. This compound is recognized for its role as a biomarker for alcohol intake, particularly in contexts where monitoring abstinence is crucial, such as in rehabilitation programs or legal settings. Ethyl glucuronide has a molecular formula of C8H14O7C_8H_{14}O_7 and a molar mass of approximately 222.19 g/mol. It is notable for its longer detection window compared to ethanol itself, remaining in biological matrices such as urine, blood, and hair for days after alcohol consumption has ceased .

EtG lacks a direct biological action. Its significance lies in its role as a biomarker for alcohol consumption. Since EtG persists in urine longer than ethanol itself (up to 72 hours compared to a few hours for BAC) [], its detection confirms recent alcohol intake. This information is valuable in various research applications, including:

  • Monitoring Alcohol Abstinence: EtG testing helps track sobriety in recovering alcoholics or individuals required to abstain from alcohol for legal or professional reasons [].
  • Studies on Alcohol Consumption Patterns: EtG measurement in urine samples from large populations can provide insights into overall alcohol consumption patterns and potential health risks associated with different levels of alcohol intake.
Ethanol+UDP glucuronic acidEthyl glucuronide+UDP\text{Ethanol}+\text{UDP glucuronic acid}\rightarrow \text{Ethyl glucuronide}+\text{UDP}

This reaction exemplifies the body's method for detoxifying and excreting alcohol, allowing for efficient elimination through urine .

Ethyl glucuronide exhibits various biological activities that have garnered attention in pharmacological research. Studies indicate that it can activate Toll-like receptor 4 (TLR4), which may contribute to pain pathways associated with alcohol consumption and withdrawal symptoms. Ethyl glucuronide's interaction with TLR4 suggests potential implications in conditions like hangover headaches and other alcohol-related disorders . Additionally, its presence in biological fluids serves as a reliable indicator of alcohol intake due to its stability and resistance to further metabolism compared to ethanol.

The synthesis of ethyl glucuronide typically involves enzymatic reactions using liver microsomes or recombinant UDP-glucuronosyltransferases. The process can be optimized through various conditions, including pH, temperature, and substrate concentrations. In laboratory settings, ethyl glucuronide can also be synthesized through chemical methods involving the direct reaction of ethanol with glucuronic acid derivatives under acidic conditions .

Ethyl glucuronide is widely employed as a biomarker for alcohol consumption. Its applications include:

  • Clinical Monitoring: Used to assess compliance in patients undergoing treatment for alcohol dependence.
  • Forensic Analysis: Serves as evidence in legal cases involving alcohol consumption.
  • Research: Helps in pharmacokinetic studies concerning alcohol metabolism and its effects on human health.
  • Public Health: Utilized in studies assessing population-level alcohol use and its consequences .

Research into ethyl glucuronide's interactions has revealed its role as a TLR4 agonist, which may mediate inflammatory responses associated with alcohol consumption. In vitro studies have demonstrated that ethyl glucuronide can induce signaling pathways linked to pain perception and inflammation, indicating potential therapeutic targets for managing alcohol-related disorders . Moreover, studies have shown that it can be detected in various biological matrices long after ethanol has been eliminated from the body, making it a valuable tool for monitoring recent drinking behavior .

Ethyl glucuronide shares structural similarities with other metabolites of ethanol and related compounds. Here are some comparable compounds:

CompoundStructure SimilarityRole/Function
Ethyl sulfateSimilar metabolic pathwayAnother non-oxidative metabolite of ethanol
Glucuronic acidStructural precursorPrecursor for ethyl glucuronide synthesis
Morphine-3-glucuronideGlucuronidation productAnalgesic metabolite with similar pharmacological effects

Uniqueness of Ethyl Glucuronide

What sets ethyl glucuronide apart from these compounds is its specific application as a biomarker for alcohol consumption due to its longer half-life (approximately 2-3 hours) compared to ethanol itself. While both ethyl sulfate and morphine-3-glucuronide are important metabolites, they do not serve the same role in monitoring alcohol use or abstinence . Ethyl glucuronide's ability to remain detectable in the body long after ethanol has been metabolized makes it particularly valuable for clinical and forensic applications.

Non-Oxidative Ethanol Metabolism

Approximately 0.5% of ingested ethanol undergoes non-oxidative metabolism, primarily through conjugation with activated glucuronic acid to form EtG [1] [2]. This pathway operates independently of alcohol dehydrogenase and cytochrome P450 systems, allowing EtG to persist in bodily fluids long after ethanol is eliminated [1] [2]. Non-oxidative metabolism also produces ethyl sulfate (EtS) via sulfotransferases (SULTs) and phosphatidylethanol (PEth) through phospholipase D activity [2]. These metabolites collectively provide extended detection windows compared to ethanol itself, making them invaluable for monitoring alcohol intake [2].

Enzymatic Glucuronidation Mechanisms

Glucuronidation involves the transfer of glucuronic acid from uridine-5’-diphospho-β-glucuronic acid (UDPGA) to ethanol, catalyzed by UGT enzymes [1] [4]. The reaction proceeds in two steps:

  • Activation: UDPGA binds to UGT, forming a high-energy intermediate.
  • Conjugation: The glucuronic acid moiety is transferred to ethanol, yielding EtG [4] [6].
    This process occurs predominantly in hepatic microsomes, though intestinal UGTs contribute marginally [3] [4].

UDP-Glucuronosyltransferase Enzyme Systems

UGT1A1 and UGT1A4 Activity

UGT1A1 and UGT1A4 exhibit distinct kinetic profiles in EtG formation. UGT1A1 demonstrates a low apparent Km (0.03 ± 0.01 mM) but moderate Vmax (25.22 ± 3.45 pmol/min/mg), favoring ethanol conjugation at low concentrations [4]. In contrast, UGT1A4’s activity is influenced by genetic polymorphisms; the UGT1A43 (Leu48Val) variant increases glucuronidation efficiency by 43% compared to wild-type alleles [5].

EnzymeKm (mM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
UGT1A10.03 ± 0.0125.22 ± 3.45840.7
UGT1A40.26 ± 0.014.19 ± 0.3016.1

Table 1: Kinetic parameters of UGT1A1 and UGT1A4 in ethanol glucuronidation [4] [5].

UGT1A9 Specificity

UGT1A9 is the most efficient isoform for EtG synthesis, with a Vmax of 10.41 pmol/min/mg at 50 mM ethanol [6]. Its broad substrate specificity and high hepatic expression make it a major contributor to systemic EtG levels. Competitive inhibition studies using quercetin and kaempferol reveal that UGT1A9’s activity is highly susceptible to modulation by dietary phenols [6].

UGT2B4, UGT2B7, and UGT2B15 Contributions

UGT2B7 complements UGT1A9 with a Vmax of 10.37 pmol/min/mg at 200 mM ethanol, indicating its role in high-concentration ethanol metabolism [6]. UGT2B4 and UGT2B15 exhibit lower activity (Km = 8.02–40.04 mM), but their contributions become significant under chronic alcohol exposure [6].

Metabolic Yield and Excretion Pathways

EtG accounts for 0.11–0.13% of excreted ethanol in urine, a 5.5- to 6.6-fold increase compared to humans in species like treeshrews [3]. Biliary excretion predominates in rodents, with EtG concentrations 8.8–13.4 times higher in bile than intestinal perfusate [3]. In humans, renal clearance is primary, with EtG detectable in urine for up to 80 hours post-consumption [1] [2].

Concurrent Ethyl Sulfate Formation

Ethyl sulfate (EtS) forms via sulfotransferases (SULT1A1, SULT2A1) concurrently with EtG [6]. While EtG synthesis relies on UGTs, EtS production is faster but shorter-lived, offering complementary forensic utility [6]. The two metabolites often correlate in concentration, though genetic polymorphisms in SULTs can decouple their ratios [6].

Comparative Analysis with Other Ethanol Metabolites

EtG and EtS differ from oxidative metabolites like acetaldehyde in several key aspects:

MetaboliteFormation PathwayDetection WindowTissue Distribution
Ethyl glucuronideUGT-mediated conjugation24–80 hoursUrine, blood, hair
Ethyl sulfateSULT-mediated sulfation12–48 hoursUrine, blood
PhosphatidylethanolPhospholipase D activityWeeks–monthsRed blood cell membranes
Fatty acid ethyl estersAcyl-CoA:ethanol transferaseDays–weeksLiver, adipose tissue

Table 2: Comparative profiles of non-oxidative ethanol metabolites [2] [6].

EtG’s stability in keratinous matrices like hair enables retrospective alcohol monitoring, whereas phosphatidylethanol (PEth) in erythrocytes provides a longer detection window for chronic use [2]. Fatty acid ethyl esters (FAEEs), though less specific, accumulate in lipid-rich tissues, reflecting prolonged ethanol exposure [2].

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

222.07395278 g/mol

Monoisotopic Mass

222.07395278 g/mol

Heavy Atom Count

15

UNII

CV2CWP5YT2

Wikipedia

Ethyl_glucuronide

Dates

Modify: 2023-09-15

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